molecular formula C13H12N2S B2863917 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 940724-96-9

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2863917
CAS No.: 940724-96-9
M. Wt: 228.31
InChI Key: HADFVNGYRIEWDW-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound is characterized by its imidazo[2,1-b][1,3]thiazole core, which is substituted with a 3,4-dimethylphenyl group. This structure imparts unique chemical and biological properties to the compound, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the condensation of thiourea with α-hydroxy ketone, followed by cyclization. One common method starts with the preparation of the thione intermediate, which is then reacted with the appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazo[2,1-b][1,3]thiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazo[2,1-b][1,3]thiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 3,4-dimethylphenyl group enhances its lipophilicity and may contribute to its binding affinity for certain molecular targets, distinguishing it from other imidazo[2,1-b][1,3]thiazole derivatives.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFVNGYRIEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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